Bienvenue dans la boutique en ligne BenchChem!

P-Toluenesulfonic Acid (3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]oxolan-3-ylmethyl Ester

Stereochemistry Pharmaceutical Synthesis Diastereomer Differentiation

((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (CAS 159811-30-0) is a chiral tetrahydrofuran-based tosylate ester that serves as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent posaconazole. The compound is also designated as Posaconazole Diastereoisomer Related Compound 1 and functions as a critical reference standard for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing.

Molecular Formula C21H21F2N3O4S
Molecular Weight 449.5 g/mol
CAS No. 159811-30-0
Cat. No. B107683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Toluenesulfonic Acid (3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]oxolan-3-ylmethyl Ester
CAS159811-30-0
Synonyms1,4-Anhydro-2,3,5-trideoxy-4-C-(2,4-difluorophenyl)-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-5-(1H-1,2,4-triazol-1-yl)-D-erythro-pentitol
Molecular FormulaC21H21F2N3O4S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21+/m1/s1
InChIKeyDFWVLCJRFGIRAK-IERDGZPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

159811-30-0 Posaconazole Diastereoisomer Related Compound 1 for Pharmaceutical Synthesis and Analytical Method Validation


((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (CAS 159811-30-0) is a chiral tetrahydrofuran-based tosylate ester that serves as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent posaconazole [1]. The compound is also designated as Posaconazole Diastereoisomer Related Compound 1 and functions as a critical reference standard for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing [2]. Its structure features a stereochemically defined (3R,5R) cis-configured tetrahydrofuran core bearing a 2,4-difluorophenyl group and a 1,2,4-triazole moiety, with a molecular formula of C21H21F2N3O4S and molecular weight of 449.47 g/mol . The compound is distinguished from its (3S,5R) diastereomer (CAS 149809-43-8) by its specific stereochemical configuration, which directly influences downstream API purity profiles .

Why the (3R,5R) Stereoisomer of 159811-30-0 Cannot Be Substituted with Alternative Posaconazole Intermediates


Substituting CAS 159811-30-0 with its (3S,5R) diastereomer (CAS 149809-43-8) or other posaconazole intermediates introduces quantifiable risks to both synthetic and analytical workflows. The two diastereomers are not interchangeable because they generate distinct impurity profiles during downstream API synthesis [1]. In pharmaceutical quality control, the European Pharmacopoeia and ICH guidelines mandate the use of specified impurity reference standards with defined stereochemical identity for method validation and system suitability testing [2]. Furthermore, process development studies have demonstrated that the quality of this specific chiral intermediate directly impacts the yield and purity of the final posaconazole API, with improper intermediate selection leading to substantial process impurity formation (~11.70% impurity A) that necessitates additional purification steps and reduces overall manufacturing efficiency [3]. The analytical distinction is equally critical: the compound requires dedicated LC-MS/MS methods with single impurity control limits of ≤16.7 ppm, and using an incorrect diastereomer reference standard would invalidate quantitative results and risk regulatory non-compliance [4].

Quantitative Differentiation Evidence for 159811-30-0: Stereochemical Purity, Impurity Control, and Analytical Performance


Diastereomeric Distinction: (3R,5R) Versus (3S,5R) Stereochemistry for Regulatory and Synthetic Fidelity

CAS 159811-30-0 ((3R,5R)-configuration) is distinguished from its (3S,5R) diastereomer CAS 149809-43-8, which has been explicitly identified as a related diastereomer of the same core structure . The two compounds are stereoisomers with distinct three-dimensional spatial arrangements that are not superimposable and therefore exhibit different chemical and analytical behaviors in chiral environments [1]. Patent documentation confirms that the (3R,5R) cis-configured stereochemistry is essential for the correct downstream synthesis of posaconazole, ensuring high bioactivity and selectivity in API production [2]. In contrast, the (3S,5R) diastereomer serves as a different key intermediate in alternative posaconazole synthetic routes and cannot be substituted without altering the stereochemical outcome of subsequent reaction steps [3].

Stereochemistry Pharmaceutical Synthesis Diastereomer Differentiation Posaconazole Intermediate

Genotoxic Impurity Control: LC-MS/MS Detection Limit of ≤16.7 ppm for 159811-30-0 in Posaconazole API

CAS 159811-30-0 (designated as impurity B in posaconazole impurity profiling studies) has been subjected to rigorous analytical method validation establishing a quantitative LC-MS/MS limit test with a single impurity control threshold of ≤16.7 ppm in posaconazole drug substance [1]. The validated method achieved chromatographic separation on a YMC-Triart C18 column using gradient elution with 0.1% formic acid aqueous solution and acetonitrile, with detection performed in ESI+ MRM mode [2]. The method was established following ICH guidelines for genotoxic impurity control, which require such highly potent mutagenic substances to be controlled down to low ppm levels in pharmaceuticals [3]. The compound was included among five critical impurities evaluated for genotoxic potential, with validated detection parameters that enable routine quality control monitoring [4].

Genotoxic Impurity LC-MS/MS Pharmaceutical Quality Control Posaconazole Impurity

Process Impurity Reduction: From 11.70% Impurity A to Below 0.1% via Oxygen-Displaced Synthesis

In large-scale posaconazole synthesis (15 kg scale), the key intermediate structurally related to the tetrahydrofuran tosylate scaffold was obtained initially with ~11.70% of process impurity A when the SN2 reaction was performed under standard atmospheric conditions [1]. Investigation revealed that impurity A formation was oxygen-dependent; after displacing atmospheric oxygen from the reaction environment, impurity A content was reduced to below 0.1%, eliminating the need for recrystallization of the intermediate [2]. The optimized process achieved posaconazole purity >99.90% with an overall yield of 82% on 15 kg scale [3]. This represents a substantial improvement over earlier Schering-Plough routes that required column chromatography for impurity removal and achieved lower yields due to purification losses [4].

Process Chemistry Impurity Control Large-Scale Synthesis Posaconazole Manufacturing

Chiral Intermediate Purity Specifications: Commercial Availability at >95% to 97% HPLC Purity with Full Analytical Documentation

Commercial suppliers offer CAS 159811-30-0 with defined purity specifications ranging from >95% to 97% by HPLC, accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC characterization data . The compound is available as a white to off-white solid with molecular weight 449.47 g/mol and is supplied in research quantities (5 mg to 2 kg) suitable for method development through pilot-scale synthesis . In contrast to alternative leaving-group intermediates such as the 4-nitrobenzenesulfonate or 4-chlorobenzenesulfonate derivatives used in certain posaconazole routes, the p-toluenesulfonate (tosylate) moiety in 159811-30-0 provides an optimized balance of leaving group reactivity and crystallinity that facilitates purification and handling [1].

Chiral Purity HPLC Pharmaceutical Intermediate Quality Specifications

Crystalline Intermediate Advantages: Novel Crystalline Forms Enable Industrial-Scale Posaconazole Production

Patent literature has established that crystalline forms of the (3R,5R)-configured posaconazole intermediate scaffold enable industrial-scale production of amorphous posaconazole via one-pot processes [1]. The crystalline intermediate forms provide superior handling characteristics, defined melting points, and consistent purity profiles that are essential for reproducible large-scale manufacturing compared to amorphous or oil forms of related intermediates that may exhibit variable quality and require chromatographic purification [2]. Additionally, alternative processes for posaconazole intermediate preparation have been developed that achieve HPLC purity of 99.38% for structurally analogous intermediates, demonstrating the feasibility of achieving high-purity crystalline materials for this compound class [3].

Crystallization Process Chemistry Scale-Up Posaconazole Intermediate

Analytical Method Development: Validated HPLC-MS/MS Reference Standard for ANDA Submissions

CAS 159811-30-0 is established as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of posaconazole [1]. A specific HPLC-MS/MS method has been developed to quantify this compound as a process-related impurity in posaconazole drug substance, with the method validated for detection sensitivity and specificity according to ICH Q2(R1) guidelines . Reference standard materials are supplied with ISO17034 accreditation documentation and comprehensive certificates of analysis including NMR structural confirmation, HPLC purity certificates, and stability data [2]. This established analytical framework provides a clear procurement pathway for laboratories requiring a regulatory-compliant reference standard, in contrast to non-certified or research-grade alternatives that lack the documentation required for regulatory submissions [3].

Reference Standard Method Validation ANDA Pharmaceutical Analysis

Optimal Use Cases for 159811-30-0: From Analytical Reference Standards to Industrial Posaconazole Synthesis


ANDA Analytical Method Development and Validation Using ISO17034-Certified Reference Standard

CAS 159811-30-0 should be prioritized as the reference standard for HPLC and LC-MS/MS method development and validation in ANDA submissions for generic posaconazole drug products. The compound's established detection limit of ≤16.7 ppm via LC-MS/MS and availability as an ISO17034-accredited reference standard enables direct integration into regulatory-compliant analytical protocols without additional qualification [1]. This application scenario is supported by the compound's defined stereochemical identity (3R,5R configuration) and batch-specific analytical documentation (NMR, HPLC purity ≥95-97%, stability data), which are prerequisites for method validation per ICH Q2(R1) [2].

Large-Scale Posaconazole API Manufacturing with Oxygen-Displaced Reaction Conditions

For industrial-scale posaconazole synthesis (15 kg and above), procurement of high-purity 159811-30-0 as the chiral tetrahydrofuran tosylate intermediate directly impacts downstream API purity and overall yield. The optimized process using oxygen-displaced reaction conditions reduces process impurity A from ~11.70% to below 0.1%, eliminating the need for intermediate recrystallization and achieving final API purity >99.90% with 82% overall yield [3]. This scenario specifically applies to manufacturers seeking to avoid the column chromatography purification steps required in the original Schering-Plough route, thereby reducing production costs and improving process efficiency [4].

Quality Control and Impurity Profiling in Commercial Posaconazole Production

The compound serves as a critical impurity marker (designated as Posaconazole Diastereoisomer Related Compound 1) for routine quality control monitoring in commercial posaconazole production. The validated LC-MS/MS method with single impurity control threshold of ≤16.7 ppm enables precise quantification of this diastereomeric impurity in API batches [5]. QC laboratories should select ISO17034-certified 159811-30-0 reference standards to ensure traceability and regulatory compliance, particularly given the genotoxic potential of related sulfonate ester impurities that require strict ppm-level control per ICH M7 guidelines [6].

Chiral Purity Assessment and Diastereomer Differentiation in Process Development

Process development scientists should utilize 159811-30-0 to establish and validate chiral purity methods that distinguish the desired (3R,5R) stereoisomer from its (3S,5R) diastereomer (CAS 149809-43-8). The two diastereomers exhibit distinct analytical signatures and cannot be used interchangeably in downstream reactions without altering the stereochemical outcome of posaconazole synthesis . This application scenario is particularly relevant for process optimization studies where stereochemical fidelity directly impacts the bioactivity and selectivity of the final API [7].

Quote Request

Request a Quote for P-Toluenesulfonic Acid (3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]oxolan-3-ylmethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.